molecular formula C21H23N5O2 B2674773 1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-40-0

1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2674773
CAS RN: 919041-40-0
M. Wt: 377.448
InChI Key: RFVQSTLNUWENCY-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-methylallyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Scientific Research Applications

Mesoionic Purinone Analogs Synthesis Mesoionic purinone analogs, related to the chemical structure of interest, were synthesized to explore their properties. These analogs undergo hydrolytic ring-opening reactions, demonstrating unique chemical behaviors that could be relevant for developing novel pharmaceutical compounds (Coburn & Taylor, 1982).

Receptor Affinity and Pharmacological Evaluation Research into arylpiperazinylalkyl purine diones and triones, closely related to the specified compound, revealed their affinity for serotoninergic and dopaminergic receptors. This includes the identification of compounds with potential antidepressant and anxiolytic-like activities, highlighting their relevance in the treatment of neurological disorders (Zagórska et al., 2015). Additionally, specific derivatives were synthesized and showed potential anxiolytic/antidepressant activity in preclinical studies (Zagórska et al., 2009).

Microwave-Assisted Synthesis and Antioxidant Activity A study focused on the microwave-assisted synthesis of coumarin-purine hybrids, revealing compounds with significant in vitro antioxidant activity and DNA cleavage potential. This suggests a therapeutic relevance of these compounds in oxidative stress-related conditions (Mangasuli et al., 2019).

properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-13(2)11-25-19(27)17-18(23(5)21(25)28)22-20-24(17)12-14(3)26(20)15(4)16-9-7-6-8-10-16/h6-10,12,15H,1,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVQSTLNUWENCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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